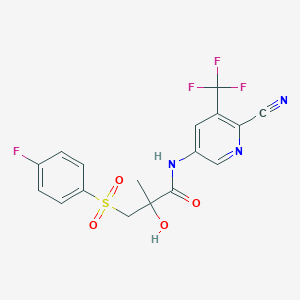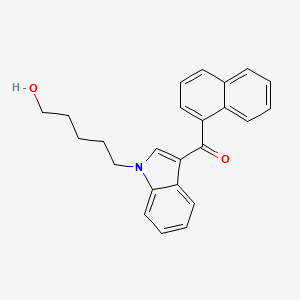![molecular formula C19H14Cl2N6O B605059 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine CAS No. 870061-27-1](/img/structure/B605059.png)
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
説明
This compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a pyridin-2-yloxy group, a phenylmethyl group, and a 1H-1,2,3,4-tetrazol-5-amine group. These groups are likely to confer specific chemical and physical properties to the molecule, and may also determine its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorophenyl group, for example, is a type of halogenated aromatic ring, which can participate in various types of chemical reactions. The 1H-1,2,3,4-tetrazol-5-amine group is a type of heterocyclic ring containing four nitrogen atoms, which can also have unique chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo nucleophilic substitution reactions, while the tetrazol group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of the dichlorophenyl and tetrazol groups could potentially make the compound relatively polar, which could affect its solubility in different solvents .科学的研究の応用
Src Kinase Inhibition
A compound structurally related to 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine, identified as a potent Src kinase inhibitor, showed desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth. This suggests potential applications in cancer research and treatment (Noronha et al., 2007).
Molecular Structure and Optical Properties
Research on molecules with structural similarities revealed insights into their molecular structures, optical functions, and their potential applications in creating heterojunctions for various uses, including in the field of photosensors (Zedan et al., 2020).
Chemoselective Alkene Hydrocarboxylation Initiators
In another study, a related compound was synthesized and assessed as a chemoselective initiator for alkene hydrocarboxylation, a process important in chemical synthesis (Dyer, Fawcett, & Hanton, 2005).
Anticancer Research
A study synthesized novel amide derivatives structurally similar to this compound and assessed their antiproliferative activity against human breast cancer cell lines, indicating potential applications in anticancer drug development (Panneerselvam et al., 2022).
P2X7 Antagonists
In medicinal chemistry, similar compounds were synthesized and evaluated as potent P2X7 antagonists. Such studies contribute to the development of new therapeutic agents targeting the P2X7 receptor, relevant in various diseases (Pérez-Medrano et al., 2011).
Metal Complexes in Cancer Research
Research into metal complexes containing benzimidazole ligands, including compounds structurally related to the chemical , revealed potential as anticancer compounds (Ghani & Mansour, 2011).
将来の方向性
作用機序
Target of Action
A 839977, also known as 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine, is a selective antagonist of the P2X7 receptor . The P2X7 receptor is a potent non-selective ATP-gated ion channel that regulates tumor proliferation, chronic pain, and the formation of inflammatory lesions in the central nervous system .
Mode of Action
A 839977 blocks the BzATP-evoked calcium influx at recombinant human, rat, and mouse P2X7 receptors . The IC50 values are 20 nM, 42 nM, and 150 nM respectively . This means that A 839977 effectively inhibits the activation of the P2X7 receptor, thereby preventing the downstream effects triggered by this receptor.
Biochemical Pathways
The P2X7 receptor plays a crucial role in the release of the pro-inflammatory cytokine IL-1β . A 839977 inhibits agonist-evoked YO-PRO uptake and IL-1β release from differentiated human THP-1 cells . This indicates that A 839977 can interfere with the inflammatory response mediated by the P2X7 receptor.
Pharmacokinetics
It is known that a 839977 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
A 839977 has been shown to reduce inflammatory and neuropathic pain in animal models . The antihyperalgesic effects of P2X7 receptor blockade are mediated by blocking the release of IL-1β . This suggests that A 839977 could potentially be used as a therapeutic agent for conditions associated with inflammation and neuropathic pain.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist
Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?
A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]
Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?
A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []
Q3: Does A839977 affect the priming of the NLRP3 inflammasome?
A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.
Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?
A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []
Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?
A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []
Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?
A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.
Q7: Are there other P2X7R antagonists that have been studied in similar contexts?
A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



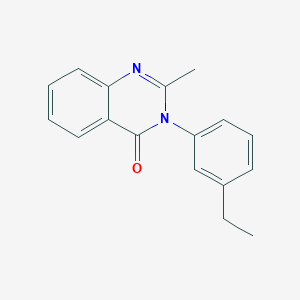

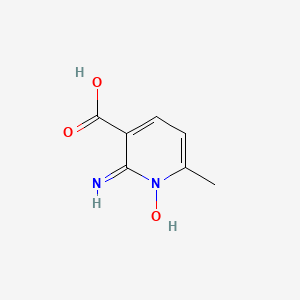

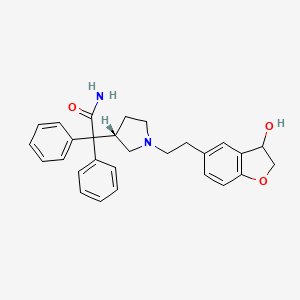
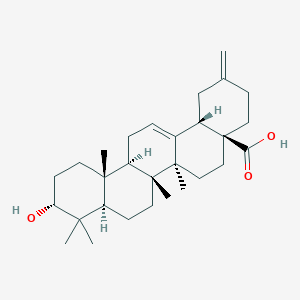


![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)



